molecular formula C10H14N2O2 B8372451 ethyl-N-(3-methylpyridinyl)glycinate

ethyl-N-(3-methylpyridinyl)glycinate

Cat. No. B8372451
M. Wt: 194.23 g/mol
InChI Key: YITBWCCQQKVIDC-UHFFFAOYSA-N
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Patent
US05221665

Procedure details

3-Aminomethylpyridine (21.6g, 0.2 mol) and equal molar triethylamine (20.2 g) were dissolved in tetrahydrofuran and cooled by means of an ice water bath to 0°-5° C. Ethyl bromoacetate (33.4 g, 0.2 mol) was added dropwise to the solution where by a suspension formed. The mixture was allowed to stir at room temperature over the weekend. The solvent was concentrated under vacuum. The residue was treated with water and extracted into ethyl acetate. The organic extract was washed repeatedly with water and dried over magnesium sulfate. After filtering from the drying agent the solvent was concentrated and the residue was treated with anhydrous ether. The cloudy solution was filtered through a pad of Celite and afterwards cooled to 0° C. with an ice bath. Slow addition of ether which had previously been saturated with anhydrous hydrogen chloride resulted in the product to precipitate as the HCl-salt. The solid product was filtered and washed with ether to give 15.0 g of a hygroscopic material with a melting point of 125°-127° C.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.C([N:11](CC)CC)C.Br[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>O1CCCC1>[CH2:21]([O:20][C:18](=[O:19])[CH2:17][NH:11][C:4]1[C:3]([CH3:2])=[CH:8][CH:7]=[CH:6][N:5]=1)[CH3:22]

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
NCC=1C=NC=CC1
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
33.4 g
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled by means of an ice water bath to 0°-5° C
CUSTOM
Type
CUSTOM
Details
formed
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed repeatedly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering from the drying agent the solvent
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
the residue was treated with anhydrous ether
FILTRATION
Type
FILTRATION
Details
The cloudy solution was filtered through a pad of Celite
TEMPERATURE
Type
TEMPERATURE
Details
afterwards cooled to 0° C. with an ice bath
ADDITION
Type
ADDITION
Details
addition of ether which
CUSTOM
Type
CUSTOM
Details
resulted in the product
CUSTOM
Type
CUSTOM
Details
to precipitate as the HCl-salt
FILTRATION
Type
FILTRATION
Details
The solid product was filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CNC1=NC=CC=C1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.